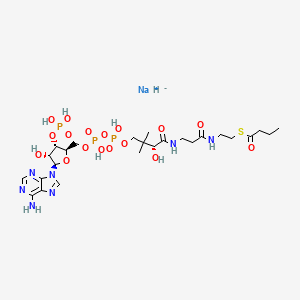
Butyryl Coenzyme A (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyryl Coenzyme A (sodium salt) is a short-chain acyl coenzyme A derivative. It plays a crucial role as an intermediate in the synthesis of butyrate, a compound produced by colonic bacteria that is essential for maintaining the colonic environment . The formal name of this compound is S-butanoate coenzyme A, monosodium salt, and it is known for its involvement in various metabolic pathways, including fatty acid metabolism and fermentation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butyryl Coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction conditions often require a buffered aqueous solution to maintain the pH and facilitate the enzymatic activity necessary for the formation of the coenzyme A derivative .
Industrial Production Methods: Industrial production of Butyryl Coenzyme A (sodium salt) may involve biotechnological methods, utilizing microbial fermentation processes. Specific strains of bacteria are engineered to produce high yields of butyrate, which is then converted to Butyryl Coenzyme A through enzymatic reactions. This method is favored for its efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: Butyryl Coenzyme A (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to crotonyl Coenzyme A by butyryl Coenzyme A dehydrogenase.
Reduction: It can be reduced back to butyrate in certain metabolic pathways.
Substitution: It can participate in substitution reactions where the butyryl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires butyryl Coenzyme A dehydrogenase and cofactors such as FAD.
Reduction: Involves enzymes like butyrate-Coenzyme A ligase.
Substitution: Often occurs in the presence of specific transferase enzymes.
Major Products Formed:
Crotonyl Coenzyme A: Formed through oxidation.
Butyrate: Formed through reduction.
Various acylated compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Butyryl Coenzyme A (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic studies to understand coenzyme A-dependent reactions.
Biology: Plays a role in studying metabolic pathways, particularly those involving fatty acid metabolism and fermentation.
Medicine: Investigated for its potential in treating metabolic disorders and its role in gut health.
Industry: Utilized in the production of butyrate and other short-chain fatty acids through microbial fermentation
Wirkmechanismus
The mechanism of action of Butyryl Coenzyme A (sodium salt) involves its role as an acyl carrier in various biochemical reactions. It interacts with enzymes such as butyryl Coenzyme A dehydrogenase, facilitating the transfer of the butyryl group to other molecules. This transfer is crucial in metabolic pathways like fatty acid oxidation and synthesis . The molecular targets include enzymes involved in these pathways, and the compound’s effects are mediated through its ability to donate or accept acyl groups .
Vergleich Mit ähnlichen Verbindungen
Acetyl Coenzyme A: Another short-chain acyl Coenzyme A derivative involved in numerous metabolic pathways.
Propionyl Coenzyme A: Similar in structure but with a three-carbon acyl group instead of a four-carbon butyryl group.
Malonyl Coenzyme A: Involved in fatty acid synthesis, with a two-carbon acyl group.
Uniqueness: Butyryl Coenzyme A (sodium salt) is unique due to its specific role in butyrate synthesis and its involvement in maintaining colonic health. Unlike acetyl Coenzyme A and propionyl Coenzyme A, which are more broadly involved in various metabolic processes, Butyryl Coenzyme A has a more specialized function in the gut microbiome .
Eigenschaften
Molekularformel |
C25H43N7NaO17P3S |
|---|---|
Molekulargewicht |
861.6 g/mol |
IUPAC-Name |
sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate;hydride |
InChI |
InChI=1S/C25H42N7O17P3S.Na.H/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;/q;+1;-1/t14-,18-,19-,20+,24-;;/m1../s1 |
InChI-Schlüssel |
FUZMXJHZRGSPRR-HTJRHWBRSA-N |
Isomerische SMILES |
[H-].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Kanonische SMILES |
[H-].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



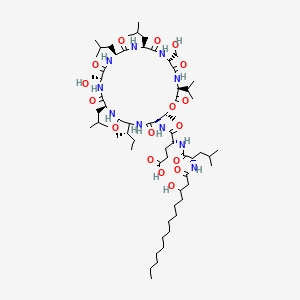
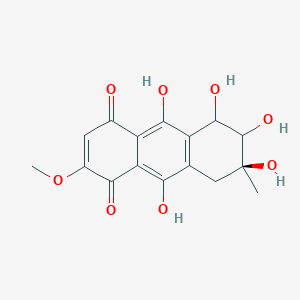
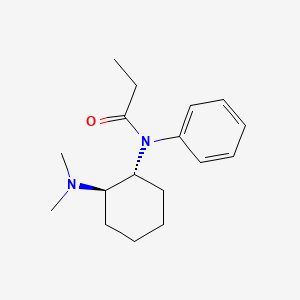
![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)
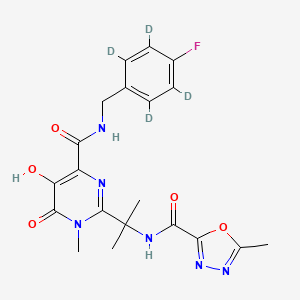
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814208.png)
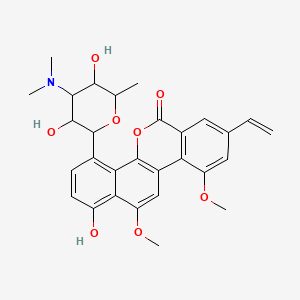
![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)
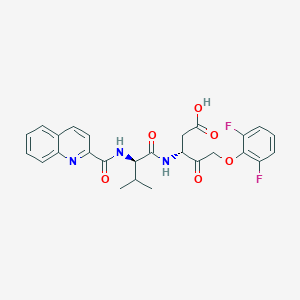
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)
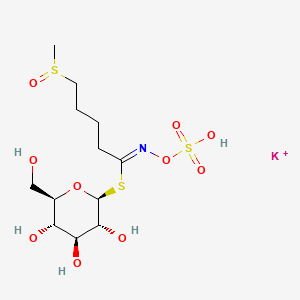
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)
